molecular formula C9H10O3 B14185141 Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- CAS No. 878282-44-1

Benzaldehyde, 2-(hydroxymethyl)-3-methoxy-

Cat. No.: B14185141
CAS No.: 878282-44-1
M. Wt: 166.17 g/mol
InChI Key: HWQPMOIAGCFYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- is an organic compound with the molecular formula C9H10O3 It is a derivative of benzaldehyde, featuring additional hydroxymethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- typically involves the hydroxymethylation and methoxylation of benzaldehyde derivatives. One common method includes the reaction of benzaldehyde with formaldehyde and methanol under acidic or basic conditions to introduce the hydroxymethyl and methoxy groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve continuous processes such as vapor-phase hydrolysis of benzal chloride at elevated temperatures, catalyzed by activated carbon treated with acid or impregnated with metal chloride or sulfate .

Types of Reactions:

    Oxidation: Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- can undergo oxidation reactions to form corresponding carboxylic acids or esters.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol. For instance, reduction with sodium borohydride can produce the corresponding benzyl alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group can direct incoming substituents to ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), palladium chloride (PdCl2)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents

Major Products Formed:

    Oxidation: Benzoic acid, methyl benzoate

    Reduction: Benzyl alcohol

    Substitution: Substituted benzaldehyde derivatives

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid or ester through the action of oxidizing agents such as hydrogen peroxide. In reduction reactions, the aldehyde group is reduced to an alcohol by reducing agents like sodium borohydride .

Comparison with Similar Compounds

  • 4-Hydroxybenzaldehyde
  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
  • 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)

Comparison: Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- is unique due to the presence of both hydroxymethyl and methoxy groups, which influence its reactivity and applications.

Properties

CAS No.

878282-44-1

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-(hydroxymethyl)-3-methoxybenzaldehyde

InChI

InChI=1S/C9H10O3/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-5,11H,6H2,1H3

InChI Key

HWQPMOIAGCFYGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CO)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.